6-(2-Oxo-2-phenylethyl)-2H-pyran-3(6H)-one
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Overview
Description
6-(2-Oxo-2-phenylethyl)-2H-pyran-3(6H)-one is an organic compound characterized by a pyran ring fused with a phenyl group and an oxoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxo-2-phenylethyl)-2H-pyran-3(6H)-one typically involves the reaction of pyridinium salts of phenacyl bromides with benzylamine under oxidative conditions. This metal-free approach facilitates the oxidative cleavage of a C–C bond followed by the formation of a new C–N/C–O bond in the presence of potassium carbonate (K₂CO₃) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as purification and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Oxo-2-phenylethyl)-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2-Oxo-2-phenylethyl)-2H-pyran-3(6H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Oxo-2-phenylethyl)-2H-pyran-3(6H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Oxo-2-phenylethyl)sulfanyl]-2-phenyl-5-(triphenylphosphonio)-4-pyrimidinolate
- 6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid
- 2-Oxo-2-phenylacetaldehyde
Uniqueness
6-(2-Oxo-2-phenylethyl)-2H-pyran-3(6H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a pyran ring with a phenyl group and an oxoethyl substituent sets it apart from other similar compounds, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
88222-62-2 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-phenacyl-2H-pyran-5-one |
InChI |
InChI=1S/C13H12O3/c14-11-6-7-12(16-9-11)8-13(15)10-4-2-1-3-5-10/h1-7,12H,8-9H2 |
InChI Key |
UWBONLSMRMAHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=CC(O1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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